3-(5-Oxotetrahydrofuran-2-yl)propanoic acid

Description

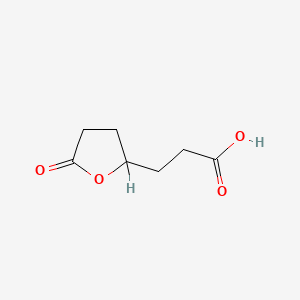

3-(5-Oxotetrahydrofuran-2-yl)propanoic acid (OTHPA) is a cyclic ketone-containing carboxylic acid characterized by a tetrahydrofuran ring fused with a propanoic acid moiety. This compound is synthesized via the reduction of 4-oxoheptanedioic acid using sodium borodeuteride (NaBD₄) in aqueous solution under controlled conditions . OTHPA’s structure combines the reactivity of a γ-lactone (due to the 5-oxotetrahydrofuran ring) with the acidic functionality of the carboxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its deuterated analog, 3-([2-²H]5-oxotetrahydrofuran-2-yl)propanoic acid, has been employed in metabolic studies to track fatty acid oxidation pathways .

Properties

IUPAC Name |

3-(5-oxooxolan-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6(9)3-1-5-2-4-7(10)11-5/h5H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFPIISPMJRMLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016277 | |

| Record name | 3-(5-Oxotetrahydrofuran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6283-72-3 | |

| Record name | Tetrahydro-5-oxo-2-furanpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 7709 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC7709 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(5-Oxotetrahydrofuran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Oxotetrahydrofuran-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dicarboxylic acid with a reducing agent to form the tetrahydrofuran ring, followed by oxidation to introduce the keto group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient cyclization and oxidation processes .

Chemical Reactions Analysis

Types of Reactions

3-(5-Oxotetrahydrofuran-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can participate in substitution reactions where the propanoic acid group or the tetrahydrofuran ring is modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-(5-Oxotetrahydrofuran-2-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Oxotetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions often involve the formation of intermediate complexes and the transfer of functional groups .

Comparison with Similar Compounds

3-[5-(4-Methoxyphenyl)furan-2-yl]propanoic Acid (CAS 24098-77-9)

Structural Differences : Features a 4-methoxyphenyl-substituted furan ring instead of the tetrahydrofuran-5-one moiety.

Properties : The methoxy group enhances aromatic π-π interactions, making it suitable for drug candidates targeting enzyme active sites with hydrophobic pockets .

3-[5-(2-Fluorophenyl)-2-furyl]propanoic Acid (CAS 24090-21-9)

Structural Differences : Substitutes a fluorine atom at the ortho position of the phenyl group, introducing electronegativity and steric effects.

Hazard Profile : Classified with warnings (H302: harmful if swallowed) due to unstudied toxicological properties, unlike OTHPA, which lacks hazard classifications .

| Property | OTHPA | 3-[5-(4-Methoxyphenyl)furan-2-yl]propanoic Acid |

|---|---|---|

| Molecular Formula | C₇H₁₀O₄ | C₁₄H₁₄O₅ |

| Molecular Weight | 174.15 g/mol | 262.26 g/mol |

| Key Functional Groups | Carboxylic acid, γ-lactone | Carboxylic acid, furan, methoxyphenyl |

| Applications | Metabolic studies | Drug design (e.g., anti-inflammatory agents) |

Bulky Aromatic Derivatives

3-(1-Naphthyl)-2-(tetrahydrofuran-2-ylmethyl)propanoic Acid

Structural Differences : Incorporates a naphthyl group and a tetrahydrofuranmethyl side chain, increasing lipophilicity.

Applications : Explored in polymer chemistry and as a chiral building block in asymmetric synthesis .

3-(5-Bromo-2-methoxyphenyl)propanoic Acid

Research Use: Utilized in radiopharmaceuticals for bromine-76 isotope labeling .

Sulfur-Containing Analogs

3-(-N-(4-Sulfamoylphenyl)amino)propanoic Acid

Structural Differences: Replaces the γ-lactone with a sulfamoylphenyl group, introducing sulfonamide functionality.

Key Research Findings

Metabolic Pathways : OTHPA’s deuterated form is critical in tracing fatty acid β-oxidation intermediates, unlike its aromatic analogs, which are metabolized via cytochrome P450 enzymes .

Drug Design: Aromatic furan derivatives (e.g., 3-[5-(4-methoxyphenyl)furan-2-yl]propanoic acid) exhibit higher binding affinity to COX-2 compared to OTHPA, attributed to hydrophobic interactions .

Safety Profiles : OTHPA lacks significant hazards, whereas fluorinated and brominated analogs require stringent handling due to toxicity risks .

Biological Activity

3-(5-Oxotetrahydrofuran-2-yl)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications in various fields, including pharmacology and toxicology.

Chemical Structure and Properties

The compound is characterized by a tetrahydrofuran ring with an attached propanoic acid moiety. Its molecular formula is . The presence of the oxo group enhances its reactivity, making it a candidate for various biological interactions.

Research indicates that 3-(5-oxotetrahydrofuran-2-yl)propanoic acid may interact with various biomolecules, influencing metabolic pathways. Its oxo group can participate in hydrogen bonding and other interactions that affect enzyme activity and cellular signaling pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activities, particularly in metabolic processes. For instance, it has been shown to be involved in the metabolism of 4-hydroxynonanoic acid (HNA), where it acts as a metabolite formed during liver perfusions in rat models .

Table 1: Summary of In Vitro Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Metabolic Pathways | Involved in the catabolism of HNA | |

| Enzyme Interaction | Potential inhibition of specific enzymes | |

| Toxicity Assessments | Low toxicity in preliminary studies |

Study on Metabolism

In a study involving perfused rat livers, 3-(5-oxotetrahydrofuran-2-yl)propanoic acid was identified as a significant metabolite when rats were subjected to HNA perfusion. The research utilized isotopic analysis and metabolomics to delineate its role in metabolic pathways, revealing three distinct catabolic routes .

Toxicological Assessments

Toxicity studies have suggested that this compound exhibits low toxicity levels, making it a candidate for further pharmacological exploration. The compound's effects on cell viability and proliferation were assessed using various cellular assays, demonstrating no significant adverse effects at therapeutic concentrations .

Synthesis

The synthesis of 3-(5-oxotetrahydrofuran-2-yl)propanoic acid typically involves multi-step organic reactions including cyclization and functional group modifications. The synthetic route can be optimized for yield and purity through careful selection of reagents and conditions.

Table 2: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Cyclization | Tetrahydrofuran derivatives |

| Step 2 | Oxidation | Oxidizing agents (e.g., KMnO4) |

| Step 3 | Acidification | Propanoic acid |

Q & A

Q. What are the recommended synthetic routes for 3-(5-Oxotetrahydrofuran-2-yl)propanoic acid, and how can purity be validated?

Methodological Answer:

- Synthesis : The compound can be synthesized via cyclization of γ-keto acids using acidic catalysts (e.g., BF₃·Et₂O), as demonstrated for structurally related tetrahydrofuran derivatives . Esterification of intermediate acids with ethanol, followed by hydrolysis, may yield the final product .

- Purity Validation : Use HPLC with UV detection (λ = 210–240 nm) and GC-MS for volatile derivatives. Cross-validate with ¹H/¹³C NMR to confirm structural integrity .

Q. How can spectroscopic techniques (NMR, IR) be optimized to resolve structural ambiguities in γ-lactone-containing propanoic acids?

Methodological Answer:

- NMR : Prioritize 2D NMR (COSY, HSQC) to assign overlapping signals in the tetrahydrofuran ring. The oxo group at position 5 produces distinct carbonyl carbon shifts (~210 ppm in ¹³C NMR) .

- IR : Confirm lactone formation via characteristic C=O stretches (1740–1770 cm⁻¹) and hydroxyl absorption (2500–3300 cm⁻¹ for carboxylic acid) .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data regarding the tetrahydrofuran ring conformation be resolved?

Methodological Answer:

- Perform X-ray crystallography to obtain definitive bond angles and torsional parameters. Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to assess ring puckering energetics .

- Use temperature-dependent NMR to probe dynamic ring-flipping behavior, which may explain discrepancies between solid-state and solution-phase data .

Q. What in vitro assays are suitable for evaluating the biological activity of 3-(5-Oxotetrahydrofuran-2-yl)propanoic acid, particularly in metabolic pathways?

Methodological Answer:

Q. How can solvent effects and pH be optimized to stabilize the lactone ring during kinetic studies of hydrolysis?

Methodological Answer:

- Conduct pH-rate profiling (pH 2–10) in buffered solutions. Use stopped-flow spectroscopy to measure ring-opening kinetics. Polar aprotic solvents (e.g., DMSO) may stabilize the lactone .

- Apply Eyring analysis to correlate activation parameters (ΔH‡, ΔS‡) with solvent dielectric constants .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for reconciling contradictory reactivity data in esterification reactions?

Methodological Answer:

Q. How should researchers address discrepancies between theoretical and experimental partition coefficients (logP) for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.